4-Fluorophenylacetonitrile

Description

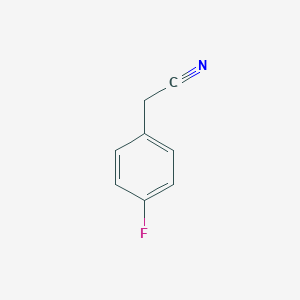

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQBLYITVCBGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060030 | |

| Record name | Benzeneacetonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-22-3 | |

| Record name | 4-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554W6Z2TV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylacetonitrile: Properties, Hazards, and Handling for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Fluorophenylacetonitrile (CAS No. 459-22-3). It moves beyond a simple data sheet to provide an in-depth understanding of its physicochemical properties, associated hazards, and the causality behind recommended safety protocols. The objective is to empower scientific professionals to handle this versatile reagent with the highest degree of safety and efficacy in a laboratory setting.

Core Compound Identity and Physicochemical Profile

4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals.[1] Its structure, incorporating both a reactive nitrile group and a strategically placed fluorine atom, makes it a versatile building block for complex molecular architectures.[1] The presence of fluorine is particularly significant in drug development, as its incorporation into a molecule can enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2]

The compound is typically a clear, colorless to light yellow liquid under standard conditions.[3] A consolidated summary of its key physical and chemical properties is presented below for rapid reference.

Table 1: Physicochemical Properties of 4-Fluorophenylacetonitrile

| Property | Value | Source(s) |

| CAS Number | 459-22-3 | [4] |

| Molecular Formula | C₈H₆FN | [4] |

| Molecular Weight | 135.14 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [3][6] |

| Boiling Point | 119-120 °C at 18 mmHg | [4] |

| 234.2 °C at 760 mmHg | [7] | |

| Melting Point | 86 °C | [3][4][8] |

| Density | 1.126 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5002 | [4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [7] |

| InChI Key | JHQBLYITVCBGTO-UHFFFAOYSA-N | [3] |

| SMILES | Fc1ccc(CC#N)cc1 |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 4-Fluorophenylacetonitrile rely on standard spectroscopic techniques. While this guide does not reproduce the spectra, researchers can expect to find characteristic signals confirming the compound's structure. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are widely available in chemical databases.[5][9][10][11]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is a key identifier.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show signals corresponding to the aromatic protons and carbons, with splitting patterns influenced by the fluorine atom, as well as signals for the benzylic methylene (-CH₂-) group.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can be used to confirm the structure.[12][13]

Hazard Analysis and Toxicological Profile

A thorough understanding of the hazards associated with 4-Fluorophenylacetonitrile is the foundation of its safe use. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[14] The primary risks involve acute toxicity and irritation.

Table 2: GHS Hazard Classification for 4-Fluorophenylacetonitrile

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][14] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][14] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][14] |

(Source: Consolidated from multiple Safety Data Sheets)[5][8][14]

Expert Insight: The Causality of Toxicity The toxicity profile stems from its chemical nature. Like other nitriles, there is a potential for metabolic release of cyanide ions, contributing to systemic toxicity. The "harmful" (Category 4) classification indicates a moderate but significant risk upon exposure through ingestion, skin contact, or inhalation.[14] The irritant properties are a direct result of the compound's ability to interact with and cause inflammation of epithelial tissues in the skin, eyes, and respiratory tract.[8][14]

Self-Validating Safety Protocols: Handling and Storage

The following protocols are designed as a self-validating system. Adherence to these steps inherently mitigates the risks identified in the hazard analysis, ensuring a safe laboratory environment.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the compound's hazard profile.

-

Eye Protection: Chemical safety goggles are mandatory. Due to the serious eye irritation risk (H319), a face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs. This is critical to prevent dermal absorption (H312) and skin irritation (H315).

-

Body Protection: A standard laboratory coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors (H332) and prevent respiratory irritation (H335).[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors is required.

Engineering Controls and Handling Workflow

The primary engineering control is a properly functioning chemical fume hood.[8] This is non-negotiable.

Experimental Protocol: Weighing and Transferring 4-Fluorophenylacetonitrile

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place an analytical balance and all necessary glassware inside the hood.

-

Don PPE: Put on all required PPE as detailed in section 4.1.

-

Container Inspection: Before opening, inspect the supplier container for any damage or leaks.

-

Inert Atmosphere Transfer (if required): For reactions sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).

-

Aliquotting: Slowly and carefully transfer the required amount of the liquid into a tared, sealed reaction vessel using a clean glass pipette or syringe. Avoid splashing.

-

Cleanup: Immediately clean any minor spills within the fume hood using an inert absorbent material (e.g., sand, vermiculite).[14] Place the waste in a sealed, labeled container for hazardous waste disposal.

-

Sealing: Tightly close both the primary supplier container and the reaction vessel.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Caption: A workflow for the safe handling of 4-Fluorophenylacetonitrile.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Conditions: Store in a dry, cool, and well-ventilated area.[14][15] An inert atmosphere is recommended for long-term storage to prevent degradation.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents.[14]

-

Stability: The compound is stable under normal, recommended storage conditions.[14]

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Protocol: Emergency Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][14]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Hazardous combustion products include carbon oxides, nitrogen oxides, and gaseous hydrogen fluoride (HF).[14]

-

Accidental Release: Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using inert absorbent material and place it in a suitable container for disposal.[14]

Caption: A logical flow diagram for first aid response to exposure.

Applications in Synthesis and Drug Discovery

4-Fluorophenylacetonitrile is a valuable precursor in the synthesis of numerous pharmacologically active molecules. Its utility is demonstrated in the development of agents with diverse therapeutic applications.

-

Anti-Inflammatory Agents: It is used as a reagent in the synthesis of benzylbenzo[d]thiazole sulfonamides, a class of compounds that exhibit anti-inflammatory activity.[1][3][4]

-

Antiviral Compounds: The compound is a key starting material for creating novel Daidzein analogs which have shown in vitro anti-influenza activity.[1][3][4]

-

Neurological Drug Intermediates: It serves as a precursor in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used as an antiemetic.[12]

-

General Synthetic Utility: It is a starting reagent for various derivatives, including 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides.[3][4][16]

The strategic inclusion of the 4-fluoro-phenyl motif from this reagent is a common tactic in medicinal chemistry to modulate the electronic and steric properties of a lead compound, often leading to improved efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]

Conclusion

4-Fluorophenylacetonitrile is a compound of significant utility in modern chemical research and development. Its valuable synthetic potential is balanced by a clear hazard profile that demands respect and careful management. By understanding its physical properties, recognizing its toxicological risks, and adhering to rigorous, self-validating safety protocols, researchers can effectively and safely leverage this important chemical intermediate to advance scientific discovery.

References

-

The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. (n.d.). Dayang Chem. Retrieved from [Link]

-

4-Fluorophenylacetonitrile (CAS 459-22-3): Key Chemical Intermediate for Advanced Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

-

4-Fluorophenylacetonitrile CAS#: 459-22-3. (n.d.). ChemWhat. Retrieved from [Link]

-

SAFETY DATA SHEET: 4-Fluorophenylacetonitrile. (2023, September 21). Fisher Scientific. Retrieved from [Link]

-

4-Fluorophenylacetonitrile Industrial Grade. (n.d.). LookChem. Retrieved from [Link]

-

Provide a synthesis for 4-fluorophenylacetonitrile. (2024, October 25). Chegg. Retrieved from [Link]

-

4-Fluorophenylacetonitrile (99%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Benzeneacetonitrile, 4-fluoro-. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET: HIGH PURITY ACETONITRILE. (2021, May 25). Unigel. Retrieved from [Link]

-

((4-Fluorophenyl)sulfanyl)acetonitrile. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis and refining method of 4-fluorobenzoylacetonitrile. (n.d.). Google Patents.

- Preparation method for high-purity 4-fluorobenzoylacetonitrile. (n.d.). Google Patents.

-

Benzeneacetonitrile, 4-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [chemicalbook.com]

- 4. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 5. Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-Fluorophenylacetonitrile CAS# 459-22-3 [gmall.chemnet.com]

- 8. echemi.com [echemi.com]

- 9. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 459-22-3|4-Fluorophenylacetonitrile|BLD Pharm [bldpharm.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Benzeneacetonitrile, 4-fluoro- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fi [fishersci.fi]

- 16. 4-Fluorophenylacetonitrile (99%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 4-Fluorophenylacetonitrile (CAS 459-22-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluorophenylacetonitrile, a pivotal chemical intermediate in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic routes, its versatile reactivity, and its critical role in the development of advanced pharmaceutical and agrochemical agents.

Core Molecular Profile and Physicochemical Properties

4-Fluorophenylacetonitrile, also known as 4-Fluorobenzyl cyanide, is an organic compound featuring a phenylacetonitrile backbone substituted with a fluorine atom at the para-position.[1][2] This fluorine substitution is of paramount importance as it often imparts desirable properties to downstream molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[3]

The nitrile group (-C≡N) and the activated methylene bridge (-CH₂-) are the primary sites of reactivity, making it a versatile building block for a wide array of chemical transformations.[3]

Table 1: Physicochemical and Spectroscopic Data for 4-Fluorophenylacetonitrile

| Property | Value | Source(s) |

| CAS Number | 459-22-3 | [4] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | [4][6] |

| Melting Point | 86°C | [4][7] |

| Boiling Point | 119-120 °C at 18 mmHg | [4][6] |

| Density | 1.126 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5002 | [4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water | [9] |

| SMILES | N#CCC1=CC=C(F)C=C1 | [5] |

| InChIKey | JHQBLYITVCBGTO-UHFFFAOYSA-N | [4] |

Spectroscopic Signature:

The structural integrity of 4-Fluorophenylacetonitrile can be readily confirmed by standard spectroscopic methods. The NIST Chemistry WebBook provides reference spectra including mass spectrometry data.[10] Key expected signals include:

-

¹H NMR: Aromatic protons will appear in the 7.0-7.4 ppm region, exhibiting splitting patterns characteristic of a para-substituted benzene ring. The methylene protons (-CH₂-) will present as a singlet around 3.7 ppm.[11]

-

¹³C NMR: The nitrile carbon is expected around 117 ppm, with aromatic carbons appearing between 115-165 ppm. The fluorine substitution will cause characteristic C-F coupling.

-

IR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. Aromatic C-H and C=C stretching bands will also be present.[12]

-

Mass Spectrometry: The molecular ion peak (M+) is observed at m/z 135.[1]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 4-Fluorophenylacetonitrile is most commonly achieved via nucleophilic substitution, leveraging the reactivity of a suitable 4-fluorobenzyl halide. However, other modern catalytic methods have also been developed.

Classical SN2 Cyanation (The Workhorse Method)

The most direct and widely utilized laboratory and industrial synthesis involves the reaction of 4-fluorobenzyl chloride with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[13]

Workflow Diagram: SN2 Synthesis of 4-Fluorophenylacetonitrile

Caption: SN2 synthesis of 4-Fluorophenylacetonitrile.

Causality and Experimental Choices:

-

Why SN2? The primary benzylic halide is an excellent substrate for an SN2 reaction. It is unhindered, allowing for backside attack by the cyanide nucleophile, and the leaving group (chloride) is readily displaced.

-

Solvent Choice: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. This significantly accelerates the reaction rate compared to protic solvents.

-

Temperature: While the reaction can proceed at room temperature, gentle heating is often employed to ensure a reasonable reaction time and completion.

Step-by-Step Protocol:

-

In a well-ventilated fume hood, dissolve sodium cyanide in a suitable volume of DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add 4-fluorobenzyl chloride to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 4-Fluorophenylacetonitrile.

Palladium-Catalyzed Cyanation

More modern approaches involve palladium-catalyzed cross-coupling reactions. For instance, 4-chlorofluorobenzene can be reacted with potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst and a suitable ligand.[1]

Step-by-Step Protocol (Literature-Adapted): [1]

-

To a reaction tube, add cuprous iodide (0.3 mmol) and toluene (0.3 mL) and stir for 1 minute.

-

Add K₄[Fe(CN)₆] (0.5 mmol), 4-chlorofluorobenzene (1 mmol), and additional toluene (0.7 mL).

-

Seal the reaction tube and stir at 180°C for 20 hours.

-

After cooling to room temperature, add an internal standard (e.g., acetophenone in dichloromethane) for yield determination by Gas Chromatography (GC).

-

The reported yield for this method is approximately 85%.[1]

Trustworthiness and Validation: This method, while more complex due to the catalyst system, offers an alternative route from a different starting material. The yield is validated by gas chromatography against an internal standard, a robust analytical technique for quantitative analysis.

Key Reactions and Applications in Drug Development

4-Fluorophenylacetonitrile is a cornerstone intermediate, primarily due to the reactivity of its nitrile and methylene groups.

Synthesis of Aprepitant Intermediate

A significant application is in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used as an antiemetic.[1] The synthesis involves using 4-Fluorophenylacetonitrile as a starting material to construct the core morpholine structure of a key intermediate.[1]

Workflow Diagram: Role in Aprepitant Synthesis

Caption: Synthetic pathway from 4-Fluorophenylacetonitrile to an Aprepitant precursor.

Synthesis of Biologically Active Analogs

The versatility of 4-Fluorophenylacetonitrile extends to the synthesis of various novel compounds with therapeutic potential:

-

Anti-Influenza Agents: It is used as a reagent in the synthesis of novel Daidzein analogs that exhibit anti-influenza activity in vitro.[3][4]

-

Anti-Inflammatory Agents: It serves as a key building block for benzylbenzo[d]thiazole sulfonamides, which have shown anti-inflammatory properties.[4][6]

-

Antihypertensive Agents: It is the starting material for synthesizing 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, evaluated as novel antihypertensive agents.[4][8][14]

Biotransformation

Interestingly, 4-Fluorophenylacetonitrile can undergo biotransformation. The marine fungus Aspergillus sydowii Ce19 has been shown to convert it to 4-Fluorophenylacetic acid, highlighting a potential metabolic pathway.[4][6][8]

Safety, Handling, and Storage

As a senior application scientist, ensuring laboratory safety is paramount. 4-Fluorophenylacetonitrile is a hazardous chemical and must be handled with appropriate precautions.[15]

Hazard Identification:

-

Classification: Acute toxicity (Oral, Dermal, Inhalation), Category 4. Skin Irritant, Category 2. Serious Eye Irritant, Category 2. Specific target organ toxicity (single exposure), Category 3 (respiratory system).[15][16]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]

Table 2: Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Source(s) |

| Engineering Controls | Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood. | [7][15] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible. | [7][15] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | [7][16] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. | |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors. Wash hands thoroughly after handling. | [16] |

Storage and Stability:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Keep away from heat, sparks, and open flames.[17]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[17]

-

Stability: Stable under normal storage conditions.[15]

First Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[7][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[7][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][15]

Conclusion

4-Fluorophenylacetonitrile (CAS 459-22-3) is far more than a simple chemical reagent; it is a strategic building block that enables the synthesis of complex and high-value molecules. Its fluorinated structure provides a key advantage in modulating the properties of target compounds, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to leverage its full potential in their work. By following robust and validated protocols, scientists can safely and effectively utilize this versatile intermediate to drive innovation in medicine and beyond.

References

-

Chemical Properties of Benzeneacetonitrile, 4-fluoro- (CAS 459-22-3). Cheméo. [Link]

-

SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific. [Link]

-

Solved Provide a synthesis for 4-fluorophenylacetonitrile. Chegg.com. [Link]

-

4-Fluorophenylacetonitrile (99%). Amerigo Scientific. [Link]

-

The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. Medium. [Link]

-

Benzeneacetonitrile, 4-fluoro-. NIST Chemistry WebBook. [Link]

-

Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016. PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Fluorophenylacetonitrile CAS# 459-22-3 [gmall.chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-Fluorophenylacetonitrile 99 459-22-3 [sigmaaldrich.com]

- 9. Benzeneacetonitrile, 4-fluoro- (CAS 459-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Benzeneacetonitrile, 4-fluoro- [webbook.nist.gov]

- 11. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 12. Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solved Provide a synthesis for 4-fluorophenylacetonitrile | Chegg.com [chegg.com]

- 14. 4-Fluorophenylacetonitrile (99%) - Amerigo Scientific [amerigoscientific.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 4-Fluorophenylacetonitrile: A Technical Guide

Introduction

4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a fluorinated aromatic compound that serves as a vital building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its utility in synthetic chemistry, particularly in the formation of more complex molecules like Daidzein analogs with potential anti-influenza activity, necessitates a robust and unambiguous method for its structural confirmation and purity assessment.[1] Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this purpose.

This technical guide offers an in-depth analysis of the spectroscopic data of 4-Fluorophenylacetonitrile. It is designed for researchers, scientists, and drug development professionals, providing not just the raw data but also the underlying scientific rationale for the spectral features observed. This document will detail the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, demonstrating how these orthogonal techniques converge to provide a complete structural portrait of the molecule.

Compound Details:

-

Chemical Name: 4-Fluorophenylacetonitrile

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following diagram illustrates the structure of 4-Fluorophenylacetonitrile with a standardized atom numbering scheme.

Caption: Molecular structure of 4-Fluorophenylacetonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in a molecule. In 4-Fluorophenylacetonitrile, we anticipate two distinct regions in the spectrum: the aromatic region, corresponding to the protons on the benzene ring, and the aliphatic region, for the methylene (-CH₂) protons.

The para-substitution pattern of the fluorophenyl ring results in a symmetrical molecule. Consequently, the four aromatic protons are chemically non-equivalent in pairs (H2/H6 and H3/H5), leading to what appears as two sets of signals. These protons exhibit coupling to each other (ortho-coupling) and, significantly, coupling to the ¹⁹F nucleus.

Analysis of the ¹H NMR Spectrum (CDCl₃): The spectrum displays a singlet for the methylene protons and two multiplets in the aromatic region.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H7 (-CH₂) | 3.71 | Singlet | - | 2H |

| H3 / H5 | 7.07 | Multiplet (Apparent doublet of doublets) | J(H,H) ≈ 8.6, J(H,F) ≈ 8.6 | 2H |

| H2 / H6 | 7.28 | Multiplet (Apparent doublet of doublets) | J(H,H) ≈ 8.6, J(H,F) ≈ 5.3 | 2H |

Data sourced from ChemicalBook.

Expertise & Experience:

-

The methylene protons (H7) appear as a sharp singlet at 3.71 ppm. Its deshielding is due to the electron-withdrawing effects of both the adjacent aromatic ring and the nitrile group. The absence of splitting confirms there are no protons on the neighboring carbon (C1).

-

The aromatic protons H3 and H5 are ortho to the fluorine atom and appear further upfield (7.07 ppm) due to the shielding effect of the electron-donating fluorine. Their signal is split by the adjacent H2/H6 protons (ortho-coupling, J ≈ 8.6 Hz) and by the fluorine atom (³JHF ≈ 8.6 Hz).

-

The aromatic protons H2 and H6 are meta to the fluorine atom and appear more downfield (7.28 ppm). They are split by the adjacent H3/H5 protons (ortho-coupling, J ≈ 8.6 Hz) and show a smaller coupling to the fluorine atom (⁴JHF ≈ 5.3 Hz). The magnitude of the H-F coupling constant decreases with the number of bonds separating the nuclei.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. However, in fluorinated compounds, coupling between carbon and fluorine (¹³C-¹⁹F) is observed, which provides invaluable structural information.[5]

Analysis of the ¹³C NMR Spectrum (CDCl₃): The spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F) | Coupling Constant (J) Hz |

| C7 (-CH₂) | 22.5 | Singlet | - |

| C8 (-C≡N) | 117.8 | Singlet | - |

| C3 / C5 | 116.1 | Doublet | ²JCF ≈ 21.5 Hz |

| C1 | 126.5 | Doublet | ³JCF ≈ 3.5 Hz |

| C2 / C6 | 130.8 | Doublet | ³JCF ≈ 8.3 Hz |

| C4 | 163.0 | Doublet | ¹JCF ≈ 248.0 Hz |

Note: Specific chemical shift and coupling constant values are representative and can vary slightly based on solvent and experimental conditions. The assignments are based on established principles of C-F coupling.[6][7]

Trustworthiness & Authoritative Grounding:

-

C4: The carbon directly attached to the fluorine atom (C4) exhibits the largest chemical shift (163.0 ppm) due to the strong deshielding effect of fluorine. It appears as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 248.0 Hz. This large ¹JCF value is a hallmark of a direct C-F bond and serves as a definitive diagnostic tool.[7]

-

C3/C5: These carbons, ortho to the fluorine, appear as a doublet due to a two-bond coupling (²JCF) of around 21.5 Hz.

-

C2/C6: The meta carbons also show splitting, but with a smaller three-bond coupling constant (³JCF) of approximately 8.3 Hz.

-

C1: The ipso-carbon attached to the CH₂CN group is also split by a three-bond coupling to fluorine (³JCF), which is typically smaller, around 3.5 Hz.

-

C7 & C8: The methylene (C7) and nitrile (C8) carbons are too far removed to show significant coupling to the fluorine and thus appear as singlets. The nitrile carbon is significantly deshielded, appearing at 117.8 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorophenylacetonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). An increased number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with exponential line broadening. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Caption: Standard workflow for NMR analysis of 4-Fluorophenylacetonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.[8] The IR spectrum of 4-Fluorophenylacetonitrile is characterized by several strong, diagnostic absorption bands.

Analysis of the IR Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2930 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| ~2250 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1610, ~1510 | Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-F Stretch | Aryl-Fluoride |

| ~830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic |

Note: Peak positions are approximate. Data interpreted from characteristic absorption tables.[8][9]

Expertise & Experience:

-

Nitrile (C≡N): The most prominent and diagnostically useful peak is the strong, sharp absorption around 2250 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond stretch of a nitrile group and its presence is a key confirmation of this functional group.[10]

-

Aromatic C-H: The absorption band slightly above 3000 cm⁻¹ (~3050 cm⁻¹) is indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[8]

-

Aliphatic C-H: Conversely, the band just below 3000 cm⁻¹ (~2930 cm⁻¹) corresponds to the C-H stretching of the sp³ hybridized methylene (-CH₂) group.

-

Aromatic Ring: The strong absorptions at ~1610 cm⁻¹ and ~1510 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Bond: The strong absorption around 1230 cm⁻¹ is characteristic of the C-F stretching vibration, confirming the presence of the fluorine substituent.

-

Substitution Pattern: The strong band at ~830 cm⁻¹ arises from the out-of-plane C-H bending vibration. Its position is highly indicative of a 1,4- (or para-) substitution pattern on the aromatic ring.[9]

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat 4-Fluorophenylacetonitrile liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Analysis of the Mass Spectrum (EI): The mass spectrum of 4-Fluorophenylacetonitrile provides its molecular weight and key structural fragments.

-

Molecular Ion (M⁺): The spectrum shows a prominent molecular ion peak at m/z = 135 , which corresponds to the molecular weight of the compound (C₈H₆FN), confirming its elemental composition.

Key Fragmentation Patterns: The fragmentation of 4-Fluorophenylacetonitrile is driven by the stability of the resulting fragments. The primary fragmentation involves the benzylic cleavage.

| m/z | Proposed Fragment | Formula | Notes |

| 135 | [M]⁺ | [C₈H₆FN]⁺ | Molecular Ion (Base Peak) |

| 108 | [M - HCN]⁺ | [C₇H₅F]⁺ | Loss of hydrogen cyanide |

| 107 | [M - CH₂CN + H]⁺ or [C₇H₄F]⁺ | [C₇H₄F]⁺ | Formation of fluorotropylium cation precursor |

Trustworthiness & Authoritative Grounding: The base peak at m/z 135 indicates that the molecular ion is relatively stable under EI conditions. A significant fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule, leading to the fragment ion at m/z 108. Another prominent peak at m/z 107 likely corresponds to the formation of the highly stable fluorotropylium cation, a common fragmentation pattern for benzyl derivatives.

Caption: Proposed major fragmentation pathway for 4-Fluorophenylacetonitrile in EI-MS.

Safety and Handling

As a laboratory chemical, 4-Fluorophenylacetonitrile must be handled with appropriate care. The Safety Data Sheet (SDS) indicates that this compound is hazardous.

-

Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Comprehensive Summary

The spectroscopic analysis of 4-Fluorophenylacetonitrile provides a self-validating system for its structural confirmation.

-

¹H NMR confirms the presence of the para-substituted aromatic ring and the adjacent methylene group, with characteristic H-F couplings confirming the fluorine's position.

-

¹³C NMR verifies the carbon skeleton and, most importantly, uses the large, predictable ¹³C-¹⁹F coupling constants to definitively place the fluorine atom on the aromatic ring.

-

IR Spectroscopy provides unambiguous evidence for the key functional groups: the nitrile (C≡N), the aromatic ring (C=C), and the aryl-fluoride (C-F) bond.

-

Mass Spectrometry confirms the correct molecular weight (135 Da) and shows logical fragmentation patterns consistent with the proposed structure.

Together, these orthogonal analytical techniques provide a comprehensive and unequivocal spectroscopic signature for 4-Fluorophenylacetonitrile, ensuring its identity and quality for research and development applications.

References

-

Sigma-Aldrich. (n.d.). 4-Fluorophenylacetonitrile 99%. Retrieved from Sigma-Aldrich website.[2]

-

PubChem. (n.d.). Benzeneacetonitrile, 4-fluoro-. National Center for Biotechnology Information.[11]

-

ChemScene. (n.d.). 4-Fluorophenylacetonitrile. Retrieved from ChemScene website.[3]

-

ChemicalBook. (n.d.). 4-Fluorophenylacetonitrile(459-22-3) 13C NMR spectrum. Retrieved from ChemicalBook website.[4]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.[6]

-

ChemicalBook. (n.d.). 4-Fluorophenylacetonitrile. Retrieved from ChemicalBook website.[1]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.[5]

-

JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.[7]

-

ResearchGate. (2025, September 30). IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies.[12]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy.[10]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.[13]

-

Clearsynth. (n.d.). 4-Fluorophenylacetonitrile. Retrieved from Clearsynth website.[14]

-

NIST. (n.d.). 4-Isopropylphenylacetonitrile. NIST Chemistry WebBook.[15]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups.[9]

-

Matrix Scientific. (n.d.). 4-Fluorophenylacetonitrile. Retrieved from Matrix Scientific website.[16]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions.[8]

Sources

- 1. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 2. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Fluorophenylacetonitrile(459-22-3) 13C NMR [m.chemicalbook.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. jeolusa.com [jeolusa.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. clearsynth.com [clearsynth.com]

- 15. 4-Isopropylphenylacetonitrile [webbook.nist.gov]

- 16. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

4-Fluorophenylacetonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluorophenylacetonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

4-Fluorophenylacetonitrile (4-FPN), a fluorinated aromatic nitrile, serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction design, and purification. This technical guide provides a comprehensive analysis of the solubility of 4-Fluorophenylacetonitrile in a range of common organic solvents. We will explore the underlying physicochemical principles, present a qualitative solubility profile based on these principles, provide a robust experimental protocol for quantitative determination, and discuss the practical implications for researchers in drug development and chemical synthesis.

Introduction to 4-Fluorophenylacetonitrile

4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is an organic compound with the linear formula FC₆H₄CH₂CN.[3][4] Structurally, it features a para-substituted benzene ring with a fluorine atom and a cyanomethyl group. This combination of a polar nitrile moiety, an aromatic system, and an electronegative halogen imparts a unique set of chemical properties that dictates its interactions with various solvents. Its role as a precursor in the synthesis of anti-inflammatory and anti-influenza agents highlights the necessity of mastering its handling in solution.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize 4-FPN in their work.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key molecular features of 4-FPN that determine its solubility are:

-

The Nitrile Group (-C≡N): This group possesses a strong dipole moment, making it a potent hydrogen bond acceptor and capable of strong dipole-dipole interactions.

-

The Phenyl Ring (C₆H₄): The aromatic ring is largely nonpolar and can engage in π-π stacking and van der Waals (London dispersion) forces.

-

The Fluorine Atom (-F): As the most electronegative element, fluorine enhances the polarity of the C-F bond but is a weak hydrogen bond acceptor.

These features suggest that 4-FPN will exhibit favorable solubility in solvents that can effectively engage in dipole-dipole and polar interactions.

Caption: Key molecular interactions governing 4-FPN solubility.

Solubility Profile of 4-Fluorophenylacetonitrile

Data Summary Table

| Solvent Class | Example Solvent | Key Interaction Type | Predicted Solubility | Rationale & Field Insights |

| Polar Aprotic | Dichloromethane (DCM) | Dipole-Dipole | High | DCM is a versatile solvent for compounds with moderate polarity. Its ability to engage in dipole interactions without donating hydrogen bonds makes it an excellent medium for reactions involving 4-FPN.[7][8] |

| Acetonitrile (MeCN) | Dipole-Dipole | High | As a nitrile itself, acetonitrile shares structural similarity with the key functional group of 4-FPN, leading to favorable miscibility and strong solute-solvent interactions.[9] | |

| Ethyl Acetate (EtOAc) | Dipole-Dipole | High | The ester functionality provides sufficient polarity to readily dissolve 4-FPN, making it a common choice for extraction and chromatography.[10] | |

| Acetone | Dipole-Dipole | High | The strong carbonyl dipole in acetone effectively solvates the polar nitrile group of 4-FPN. | |

| Polar Protic | Methanol (MeOH) | H-Bonding (Acceptor) | High | Methanol can act as a hydrogen bond donor to the nitrogen of the nitrile group. This interaction, combined with dipole-dipole forces, results in high solubility. |

| Ethanol (EtOH) | H-Bonding (Acceptor) | High | Similar to methanol, ethanol's hydroxyl group facilitates dissolution. Its slightly lower polarity compared to methanol may result in marginally lower, but still high, solubility. | |

| Nonpolar | Toluene | π-π Stacking, Dispersion | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of 4-FPN via π-π stacking, leading to moderate solubility despite the solvent's low overall polarity. |

| Hexane | Dispersion Forces | Low / Insoluble | Hexane, being a nonpolar aliphatic hydrocarbon, lacks the ability to form strong interactions with the polar nitrile group of 4-FPN, resulting in poor solubility.[11][12] It is often used as an anti-solvent for crystallization. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorously controlled experimental method is required. The isothermal shake-flask method is a gold-standard technique recognized for its reliability and reproducibility.[13][14]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Rationale: To ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Protocol: Add an excess amount of 4-Fluorophenylacetonitrile to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Rationale: Dissolution is a time-dependent process. Sufficient agitation at a constant temperature is required to achieve a stable equilibrium concentration.[15]

-

Protocol: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. Longer times may be necessary and should be validated by ensuring the concentration does not change between, for example, 48 and 72 hours.

-

-

Phase Separation:

-

Rationale: To isolate the saturated supernatant from the excess solid without altering the equilibrium concentration due to temperature changes.

-

Protocol: Allow the vials to rest in the constant-temperature bath for at least 4 hours to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Rationale: To accurately measure the concentration of 4-FPN in the saturated solution.

-

Protocol:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

Calculate the original concentration based on a pre-established calibration curve of known 4-FPN standards. The solubility is typically expressed in units of mg/mL or mol/L.[14]

-

-

Caption: Experimental workflow for the isothermal shake-flask method.

Practical Implications in Research and Development

A comprehensive understanding of 4-FPN solubility is not merely academic; it has direct and significant consequences for its practical application.

-

Chemical Synthesis: The choice of solvent directly impacts reaction rates, yields, and impurity profiles. A solvent in which 4-FPN is highly soluble is typically preferred for homogeneous reactions, ensuring maximum interaction between reactants. Conversely, for purification, a solvent system comprising a "good" solvent and a "poor" (or anti-solvent) like hexane is engineered to induce crystallization and isolate the pure product.

-

Drug Development: In pharmaceutical sciences, the solubility of intermediates like 4-FPN is critical for developing scalable and reproducible synthetic routes.[13] Poor solubility can create challenges in handling, purification, and achieving consistent batch quality, all of which are tightly controlled in a regulated environment.

-

Analytical Method Development: When developing analytical methods, such as for HPLC, the sample must be fully soluble in the mobile phase or a compatible injection solvent to ensure accurate and reproducible results.[11] Injecting a sample in a solvent in which it is poorly soluble can lead to precipitation on the column, causing system blockages and erroneous data.

Conclusion

4-Fluorophenylacetonitrile is a compound of significant interest with a solubility profile that is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent. It exhibits high solubility in polar aprotic and polar protic solvents, moderate solubility in aromatic hydrocarbons, and low solubility in nonpolar aliphatic solvents. This behavior is a direct consequence of its molecular structure, particularly the dominant polar nitrile group. For researchers and developers, leveraging this knowledge allows for the rational selection of solvents to optimize reaction conditions, streamline purification processes, and ensure the integrity of analytical measurements. The methodologies and principles outlined in this guide provide a robust framework for effectively working with this important chemical intermediate.

References

- Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. (2020). YouTube.

- 4-Fluorophenylacetonitrile | 459-22-3. ChemicalBook.

- 4-Fluorophenylacetone (CAS 459-03-0). Cayman Chemical.

- 4-Fluorophenylacetonitrile CAS#: 459-22-3. ChemicalBook.

- 4-Fluorophenylacetonitrile 99 459-22-3. Sigma-Aldrich.

- (4-Fluorophenyl)acetone Formula - 459-03-0. ECHEMI.

- Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. National Institutes of Health (NIH).

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI.

- IUPAC-NIST solubility data series. 83. Acetonitrile: Ternary and quaternary systems. ResearchGate.

- 4-Fluorophenylacetonitrile CAS#: 459-22-3. ChemWhat.

- Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016. PubChem.

- Solvent Miscibility Table. Sigma-Aldrich.

- Solvent Miscibility Table. Source Not Available.

- (4-Fluorophenyl)acetone | 459-03-0. ChemicalBook.

- 4-Fluorophenylacetonitrile | 459-22-3. BLD Pharm.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Sciendo.

- (4-Fluorophenyl)acetone 95 (GC)) 459-03-0. Sigma-Aldrich.

- Solubility in Dichloromethane. Reddit.

- Thermodynamics of dissolution of functional derivatives of phenylfuran in organic solvents. Neliti.

- 4-Fluorophenylacetonitrile | 459-22-3. ChemScene.

- 4-Fluorophenylacetonitrile CAS# 459-22-3. ChemNet Mall.

- 4-Fluorophenylacetonitrile 99 459-22-3. Sigma-Aldrich.

- 4-Fluorophenylacetone | 459-03-0. TCI AMERICA.

- Ethyl Acetate Solvent Properties. Gaylord Chemical.

- 4-FLUOROPHENYLACETONITRILE. FDA Global Substance Registration System.

- 4-Fluorophenylacetonitrile 99 459-22-3. Sigma-Aldrich.

- Can we run hexane extracted sample in HPLC with acetonitrile as mobile phase? ResearchGate.

- Optical properties of each dye in acetonitrile and dichloromethane. ResearchGate.

- 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu.

- Acetonitrile with Hexane. National Institute of Standards and Technology.

Sources

- 1. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 2. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [m.chemicalbook.com]

- 3. 4-Fluorophenylacetonitrile 99 459-22-3 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 13. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. media.neliti.com [media.neliti.com]

A Comprehensive Technical Guide to 4-Fluorophenylacetonitrile: Nomenclature, Properties, and Synthetic Utility

Abstract

4-Fluorophenylacetonitrile, a prominent organofluorine compound, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and electronic properties. This technical guide provides a consolidated, in-depth resource for researchers, chemists, and drug development professionals. It meticulously details the compound's extensive nomenclature and chemical identifiers, presents its validated physicochemical properties, and explores its core synthetic applications. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document aims to be an essential tool for the effective utilization of this versatile chemical building block.

Chemical Identity: Nomenclature and Standard Identifiers

Precise identification is the cornerstone of chemical research and development. 4-Fluorophenylacetonitrile is known by several synonyms, a reflection of its common use and historical naming conventions. Understanding these alternatives is crucial for comprehensive literature searches and unambiguous material sourcing. The compound's fundamental structure is a benzene ring substituted with a fluorine atom and an acetonitrile group at the para (1,4) positions.

Caption: Chemical structure of 4-Fluorophenylacetonitrile.

The most commonly encountered synonyms and systematic names are detailed below. "4-Fluorobenzyl cyanide" is arguably the most prevalent trivial name, directly describing its structure as a cyanide derivative of 4-fluorobenzyl chloride.

| Table 1: Synonyms and Systematic Names |

| 4-Fluorobenzyl cyanide[1][2] |

| p-Fluorobenzyl cyanide[3][4][5] |

| Benzeneacetonitrile, 4-fluoro-[4][5] |

| 4-Fluorobenzeneacetonitrile[3][5] |

| p-Fluorophenylacetonitrile[3][5][6] |

| 2-(4-Fluorophenyl)acetonitrile[6] |

| Acetonitrile, (p-fluorophenyl)-[3][5] |

For unequivocal identification in a regulatory and global trade context, a variety of standard chemical identifiers are used. These are cataloged in numerous databases and are essential for safety data sheets (SDS), certificates of analysis (CoA), and scholarly publications.

| Table 2: Key Chemical Identifiers | Value | Source |

| CAS Number | 459-22-3 | [3][7] |

| Molecular Formula | C₈H₆FN | [1][5][8] |

| Molecular Weight | 135.14 g/mol | [1][5] |

| EINECS Number | 207-286-8 | [3][5][7] |

| PubChem CID | 68016 | [5] |

| MDL Number | MFCD00001917 | [4][8] |

| InChIKey | JHQBLYITVCBGTO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | N#CCC1=CC=C(F)C=C1 | [1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing, executing, and scaling up chemical reactions. These parameters dictate choices regarding reaction solvents, purification methods (e.g., distillation), and storage conditions. 4-Fluorophenylacetonitrile is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures.

| Table 3: Physicochemical Data | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | [4][7] |

| Boiling Point | 119-120 °C at 18 mmHg | [4][7] |

| Density | 1.126 g/mL at 25 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.5002 | [3][4] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |

| Storage | Store under inert atmosphere at room temperature | [4][8] |

Synthesis and Key Reactions

As a valued building block, the synthetic routes to and from 4-fluorophenylacetonitrile are well-established. Its reactivity is dominated by the nitrile functional group, which can be readily transformed into other valuable moieties such as carboxylic acids and primary amines.

Common Synthesis Route: Nucleophilic Substitution

The most direct and widely used laboratory and industrial synthesis involves the nucleophilic substitution of a 4-fluorobenzyl halide (typically the chloride or bromide) with an alkali metal cyanide. This is a classic Sₙ2 reaction.

Causality in Experimental Design:

-

Solvent Choice: A polar aprotic solvent like DMSO, DMF, or acetone is preferred. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion (⁻CN) highly nucleophilic and reactive.

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. KCN is often slightly more soluble in organic solvents.

-

Temperature Control: The reaction is exothermic. While gentle heating can increase the reaction rate, excessive temperatures can lead to side products. Monitoring the reaction temperature is crucial for achieving a high yield and purity.

Caption: General workflow for the synthesis of 4-Fluorophenylacetonitrile.

Exemplary Laboratory Protocol:

-

To a stirred solution of 4-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by pouring it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-fluorophenylacetonitrile.

Key Transformations and Synthetic Utility

The true value of 4-fluorophenylacetonitrile lies in its role as a precursor to other key synthons. The nitrile group is a versatile functional handle for elaboration.

Caption: Key synthetic transformations of 4-Fluorophenylacetonitrile.

-

Hydrolysis to 4-Fluorophenylacetic Acid: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid. The resulting 4-fluorophenylacetic acid is a critical precursor for many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The hydrolysis of the related 4-chlorophenylacetonitrile is a key step in producing the API arhalofenate[9].

-

Reduction to 2-(4-Fluorophenyl)ethanamine: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for producing phenethylamine-class compounds, which are prevalent in drug discovery. For instance, the reduction of the chloro-analog is used to synthesize the precursor for the weight-loss drug Lorcaserin[9].

Applications in Drug Discovery and Development

4-Fluorophenylacetonitrile is a starting material and key intermediate in the synthesis of a wide array of biologically active molecules.[4][7] The para-fluoro substitution is a common tactic in medicinal chemistry for several reasons:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing a drug's solubility and ability to cross cell membranes.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and drug potency.

Documented applications include its use as a reagent in the synthesis of:

-

Novel Daidzein analogs exhibiting in-vitro anti-influenza activity.[4][7]

-

Benzylbenzo[d]thiazole sulfonamides with anti-inflammatory properties.[4][7]

-

1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives , a class of compounds explored for various therapeutic targets.[4][7]

Furthermore, it undergoes biotransformation by marine fungi like Aspergillus sydowii to produce 4-Fluorophenylacetic acid, indicating its role in biocatalysis and green chemistry research.[4][7]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-fluorophenylacetonitrile is paramount. It is classified as acutely toxic and an irritant. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Table 4: GHS Hazard and Precautionary Statements |

| Signal Word: Warning [5] |

| Hazard Statements (H-Codes) |

| H302: Harmful if swallowed[5] |

| H312: Harmful in contact with skin[5] |

| H332: Harmful if inhaled[5] |

| H315: Causes skin irritation[5] |

| H319: Causes serious eye irritation[5] |

| H335: May cause respiratory irritation[4] |

| Precautionary Statements (P-Codes) |

| P261: Avoid breathing vapors/mist/spray[10] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[4] |

| P302 + P352: IF ON SKIN: Wash with plenty of water[10] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4] |

Trustworthiness in Protocol: Adherence to these safety protocols is a self-validating system. Proper use of PPE and engineering controls (fume hoods) directly mitigates the documented risks, ensuring operator safety and experimental integrity. In case of exposure, immediate and appropriate first aid as guided by the P-statements is critical.

Conclusion

4-Fluorophenylacetonitrile is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its multiple synonyms and identifiers, while complex, all point to a single, highly valuable molecular architecture. A firm grasp of its physicochemical properties allows for precise control over its synthesis and reactions, primarily the hydrolysis and reduction of its nitrile group. These transformations unlock pathways to crucial acidic and amine-containing intermediates, cementing its role as a cornerstone building block in the synthesis of pharmaceuticals and other advanced materials. For the research scientist, a comprehensive understanding of this compound's identity, properties, and reactivity is essential for leveraging its full synthetic potential.

References

-

4-Fluorophenylacetonitrile CAS#: 459-22-3 . ChemWhat. [Link]

-

Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 . PubChem, National Institutes of Health. [Link]

-

CAS 459-22-3 suppliers, (4-Fluorophenyl) Acetonitrile suppliers . Pharma Info Source. [Link]

-

4-Fluorophenylacetonitrile - 4-Fluorobenzyl cyanide . Sigma-Aldrich (MilliporeSigma). [Link]

-

4-Chlorophenylacetonitrile . Wikipedia. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 5. Benzeneacetonitrile, 4-fluoro- | C8H6FN | CID 68016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [chemicalbook.com]

- 8. 459-22-3|4-Fluorophenylacetonitrile|BLD Pharm [bldpharm.com]

- 9. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 10. 4-Fluorobenzyl Cyanide | 459-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Senior Application Scientist's Guide to the Biotransformation of 4-Fluorophenylacetonitrile to 4-Fluorophenylacetic Acid

Introduction: The Strategic Importance of 4-Fluorophenylacetic Acid

4-Fluorophenylacetic acid (4-FPAA) is a pivotal building block in contemporary pharmaceutical and agrochemical synthesis.[1][2] Its unique structure, featuring a fluorine atom on the phenyl ring, imparts desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs), such as enhanced metabolic stability and binding affinity.[2] Consequently, 4-FPAA is a critical intermediate in the production of a range of therapeutics, including fluorinated anesthetics and anti-inflammatory drugs.[2][3] The growing demand for high-purity 4-FPAA necessitates the development of efficient, sustainable, and economically viable synthetic routes. This guide delineates a robust biocatalytic approach for the synthesis of 4-FPAA from 4-fluorophenylacetonitrile (4-FPAN), leveraging the enzymatic machinery of whole-cell catalysts.

Enzymatic Pathways for Nitrile Hydrolysis: A Comparative Overview

The conversion of nitriles to carboxylic acids can be achieved through two primary enzymatic pathways.[4] The choice of pathway is critical as it dictates the process efficiency, downstream processing complexity, and overall economic feasibility.

-

The Nitrilase Pathway (Direct Hydrolysis): This is a single-step process where a nitrilase enzyme (EC 3.5.5.1) directly hydrolyzes the nitrile group to a carboxylic acid and ammonia.[4] This elegant and atom-efficient route is highly desirable for industrial applications due to the absence of intermediate byproducts, simplifying product purification.[5]

-

The Nitrile Hydratase/Amidase Pathway (Two-Step Hydrolysis): This pathway involves two separate enzymes. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to the corresponding amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia.[6] While effective, this pathway can sometimes lead to the accumulation of the amide intermediate, necessitating additional purification steps.

For the synthesis of 4-FPAA, the nitrilase pathway is the preferred route due to its directness and "green" credentials, operating under mild conditions of temperature and pH.[5] Microorganisms from the genus Rhodococcus are particularly well-suited for this transformation, often possessing robust nitrilase activity.[6]

Experimental Protocol: Whole-Cell Biotransformation of 4-FPAN

This protocol details the use of Rhodococcus rhodochrous as a whole-cell biocatalyst for the conversion of 4-FPAN to 4-FPAA. Whole cells are preferred for their operational stability and the elimination of costly enzyme purification steps.

Part 1: Cultivation of Rhodococcus rhodochrous for Nitrilase Production

-

Inoculum Preparation:

-

Aseptically transfer a single colony of Rhodococcus rhodochrous from a stock culture into a 50 mL sterile centrifuge tube containing 10 mL of seed medium.

-

Seed Medium Composition (per liter): 10 g yeast extract, 10 g peptone, 5 g NaCl. Adjust pH to 7.2 before autoclaving.

-

Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

-

-

Production Medium and Fermentation:

-

Prepare the production medium. The composition can be optimized, but a typical medium includes (per liter): 10 g glucose, 5 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O.[7] Adjust pH to 7.5.

-